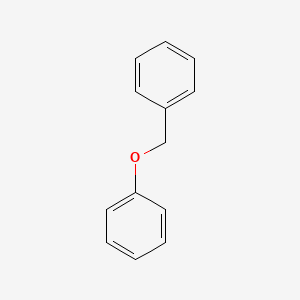

Benzyl phenyl ether

Description

Modeling α-O-4 Ether Linkages in Lignin (B12514952) and Coal

Benzyl (B1604629) phenyl ether is widely utilized as a model compound to represent the α-O-4 (alpha-O-4) aryl-ether linkages found in the complex structures of lignin and low-rank coal. mdpi.comacs.orgchemicalbook.com Lignin, a major component of lignocellulosic biomass, is one of the most abundant aromatic polymers on Earth. mdpi.comscielo.br Its intricate, three-dimensional network is held together by various ether and carbon-carbon bonds, with the α-O-4 linkage being a key, albeit relatively infrequent, type of ether bond. rsc.orgrsc.org The structure of benzyl phenyl ether, with its Caliphatic-O bond, effectively mimics this linkage. mdpi.com

The study of BPE provides crucial insights into the chemical behavior of these linkages within the larger macromolecular structures of lignin and coal. acs.orgualberta.ca Understanding the cleavage of these bonds is fundamental to developing processes for converting these abundant natural resources into valuable chemicals and biofuels. mdpi.commdpi.com

Relevance in Lignin Depolymerization Studies

Relevance in Lignin Depolymerization Studies

The depolymerization of lignin is a critical step in biorefinery processes, aiming to break down the complex polymer into smaller, more usable aromatic compounds. mdpi.comnih.gov this compound is a cornerstone model compound in these studies because the α-O-4 linkage it represents is considered one of the most labile and easily cleaved bonds in the lignin structure. mdpi.comnih.govacs.org The bond dissociation energy of the α-O-4 linkage is lower than other significant linkages, making it a primary target for depolymerization strategies. mdpi.comrsc.org

Researchers employ BPE to investigate various catalytic and non-catalytic methods for breaking down lignin. These methods include:

Hydrogenolysis: This process involves the cleavage of chemical bonds by reaction with hydrogen. Studies on BPE hydrogenolysis have explored the use of various catalysts, such as nickel-molybdenum (B8610338), palladium, and nickel-based catalysts, to selectively break the Caliphatic-O bond. mdpi.comrsc.orgrsc.org The primary products of this selective cleavage are typically toluene (B28343) and phenol (B47542). mdpi.com

Acidolysis: This method uses acids to catalyze the cleavage of the ether bond. Research on BPE acidolysis has examined the reaction mechanisms in different solvents, such as γ-valerolactone (GVL) and various alcohols, to understand how the solvent and acid affect the product distribution. nih.govacs.org

Mechanocatalysis: This emerging technique uses mechanical force, often in a ball mill, to drive chemical reactions. It has been explored as a solvent-free method for the hydrogenolysis of BPE. acs.org

Electrochemical Cleavage: The use of electricity to drive the reductive cleavage of the C-O bond in BPE has been investigated, with nickel-based catalysts showing promise. rsc.org

These studies on BPE help to elucidate the reaction pathways, kinetics, and mechanisms involved in lignin depolymerization, paving the way for more efficient and selective conversion technologies. nih.govacs.orgpnnl.gov

Representation of Thermally Labile Ether Bonds

The ether bond in this compound is known to be thermally labile, meaning it can be broken with the application of heat. mdpi.comfishersci.nl This property makes BPE a valuable model for studying the thermal decomposition of ether linkages, which is relevant to processes like pyrolysis of coal and biomass. acs.orgualberta.ca The bond dissociation energy of the Caliphatic-O bond in BPE is relatively low, contributing to its thermal instability. mdpi.comrsc.org

Research on the thermal decomposition of BPE, often conducted in the presence of hydrogen-donating solvents like tetralin, has helped to determine the kinetics and mechanisms of this process. acs.org These studies have shown that the decomposition generally follows first-order kinetics and that the primary step is the dissociation of the central C-O bond. acs.org

Structure

3D Structure

Properties

IUPAC Name |

phenoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNYLSAWDQNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870813 | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-80-5, 31324-44-4 | |

| Record name | Benzyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Phenyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scope and Objectives of Research on Benzyl Phenyl Ether

The primary objective of research on benzyl (B1604629) phenyl ether is to gain a fundamental understanding of the cleavage of α-O-4 ether linkages. This knowledge is crucial for the development of efficient technologies for the valorization of lignin (B12514952) and coal. mdpi.comresearchgate.net The scope of this research is broad and encompasses several key areas:

Catalyst Development: A significant portion of research focuses on designing and optimizing catalysts that can selectively and efficiently cleave the C-O bond in BPE under mild conditions. researchgate.net This includes the study of various heterogeneous and homogeneous catalysts based on transition metals like nickel, palladium, and molybdenum. mdpi.comresearchgate.net

Mechanistic Studies: Elucidating the detailed reaction mechanisms of BPE cleavage under different conditions (e.g., hydrogenolysis, acidolysis, thermal decomposition) is a major goal. nih.govrsc.orgpnnl.gov This involves identifying reaction intermediates and understanding the role of catalysts, solvents, and reaction parameters. nih.govpnnl.gov

Kinetic Modeling: Developing kinetic models for the decomposition of BPE helps in understanding the reaction rates and predicting the product distribution under various conditions. rsc.orgrsc.org

Influence of Reaction Environment: Investigating the effect of different solvents, temperatures, and pressures on the cleavage of BPE provides valuable information for process optimization. rsc.orgnih.govacs.org

By studying BPE, researchers can gain insights that are transferable to the more complex systems of real lignin and coal, ultimately contributing to the development of sustainable and economical biorefinery processes. nih.govrsc.org

Historical Context of Benzyl Phenyl Ether Research Methodologies

Classical and Modern Synthetic Approaches to this compound

Williamson Ether Synthesis for this compound Formation

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, including this compound. acs.org The reaction fundamentally involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. researchgate.net In the context of this compound synthesis, this typically involves the reaction of a phenoxide with a benzyl halide. brainly.comvaia.com

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. brainly.comvaia.com The process begins with the deprotonation of phenol using a strong base, such as sodium hydroxide (B78521), to generate the more nucleophilic phenoxide ion. brainly.comvaia.com This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide). brainly.comvaia.com In a single, concerted step, the phenoxide ion displaces the halide leaving group, resulting in the formation of the ether linkage and a halide salt as a byproduct. brainly.comvaia.com The reaction is most efficient with primary alkyl halides like benzyl halides to minimize competing elimination reactions. vaia.com

The cleavage of this compound can also occur via a nucleophilic substitution mechanism. When treated with a strong acid like hydrogen iodide (HI) at elevated temperatures, the ether oxygen is protonated, creating a better leaving group. askfilo.com The iodide ion then attacks the benzylic carbon, leading to the formation of benzyl iodide and phenol. askfilo.com

Several factors can be manipulated to enhance the yield and efficiency of the Williamson ether synthesis for this compound. The choice of base, solvent, and temperature plays a crucial role. While strong bases like sodium hydride (NaH) are effective for deprotonating alcohols, for phenols, a less hazardous base like sodium hydroxide in an alcoholic solvent can be used to generate the phenoxide in situ. sci-hub.seorganic-chemistry.org The use of a phase-transfer catalyst can be beneficial when dealing with reactants that have different solubilities. researchgate.net

To ensure the reaction proceeds efficiently, it is important to control the stoichiometry and minimize the presence of water, which can deactivate the nucleophile. vaia.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time. sci-hub.se Post-reaction workup typically involves removing the salt byproduct by filtration and precipitating the ether by adding water. sci-hub.se

A study demonstrated a zinc-catalyzed Williamson ether synthesis in the absence of a traditional base, using microwave irradiation or oil-bath heating. researchgate.net This method showed high efficiency for the synthesis of various aromatic ethers. researchgate.net

Table 1: Reaction Parameters for Williamson Ether Synthesis of Substituted Benzyl Phenyl Ethers sci-hub.se

| Reactants | Base | Solvent | Outcome |

| Phenol, Benzyl Chloride | Sodium Hydroxide | Ethanol (B145695) | Formation of this compound |

| Substituted Phenols, Benzyl Chloride | Sodium Hydroxide | Ethanol | Formation of corresponding substituted Benzyl Phenyl Ethers |

This table is generated based on the general procedure described in the source for the synthesis of a variety of substituted benzyl phenyl ethers.

Nucleophilic Substitution Mechanism in this compound Synthesis

Alternative Synthetic Routes and Their Mechanistic Underpinnings

In addition to the classical Williamson ether synthesis, modern catalytic methods focusing on the direct functionalization of C-H bonds have emerged as powerful alternatives for the synthesis of benzyl ethers. These approaches offer the potential for greater atom economy and the use of more readily available starting materials. ustc.edu.cnresearchgate.net

A notable modern approach involves the silver-catalyzed alkoxylation of benzylic C(sp³)-H bonds. This method allows for the direct formation of benzyl ethers from toluenes and alcohols. One reported strategy employs potassium persulfate as an oxidant at room temperature, demonstrating good functional-group tolerance. nih.govresearchgate.net The reaction is believed to proceed through a radical pathway. nih.gov Another silver-catalyzed method utilizes N-triftosylhydrazones as carbene precursors for insertion into the α-C–H bonds of ethers. nih.gov These reactions can be performed under mild conditions and show high regioselectivity. nih.gov

Table 2: Silver-Catalyzed Synthesis of Benzyl Ethers nih.gov

| Substrate | Alcohol | Oxidant | Catalyst | Outcome |

| Toluene | Various primary, secondary, and tertiary alcohols | Potassium Persulfate | Silver Catalyst | Corresponding Benzyl Ethers |

This table is based on the general findings of the study, which demonstrated the broad scope of alcohol nucleophiles.

Copper catalysis has also been successfully applied to the benzylic C-H alkoxylation for the synthesis of benzyl ethers. One efficient method utilizes N-Fluorobenzenesulfonimide (NFSI) as an oxidant, proceeding without the need for a sacrificial reductant. ustc.edu.cnresearchgate.net Mechanistic studies suggest a pathway involving the in situ generation of active Cu(I) species from a Cu(II) precursor. ustc.edu.cnresearchgate.net The loading of the copper catalyst is a critical parameter to balance the rates of the desired alkoxylation and potential overoxidation of the benzyl ether product. ustc.edu.cnresearchgate.net

Another approach combines photoredox catalysis with copper(II)-mediated oxidation. nih.gov In this system, an arene is activated by a photocatalyst, leading to the formation of a benzylic radical, which is then oxidized by Cu(II). The resulting intermediate is trapped by an alcohol to form the benzyl ether. nih.gov Copper-catalyzed intramolecular C-H alkoxylation of benzylic positions in heteroaromatic compounds has also been achieved using an oxidant like di-tert-butyl peroxide. researchgate.netrsc.org

Silver-Catalyzed Alkoxylation of Benzylic C(sp³)-H Bonds

Advanced Mechanistic Investigations of this compound Formation

Advanced analytical and computational techniques have provided deep insights into the reaction mechanisms involved in the formation and cleavage of this compound. These methods allow for the detailed study of reaction intermediates, transition states, and the influence of various reaction conditions.

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of this compound. pnnl.govresearchgate.net These studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone.

Researchers have employed DFT calculations to investigate the cleavage of the C-O bond in BPE under different conditions. pnnl.gov For instance, in the aqueous phase, DFT calculations support a mechanism where BPE is initially protonated, followed by hydrolysis. pnnl.gov In contrast, in apolar solvents like undecane, a radical mechanism is more prominent, leading to the formation of benzyl and phenoxy radicals. pnnl.gov

Computational studies have also been used to explore the interaction of BPE with catalyst surfaces. For example, a study on the hydrogenolysis of BPE using nickel-molybdenum (B8610338) (NiMo) catalysts revealed that the way BPE adsorbs to the catalyst surface significantly impacts its reactivity. mdpi.comresearchgate.net By calculating the two-dimensional potential energy surface (2D-PES) of BPE, researchers found that it interacts weakly with some catalyst supports, allowing for greater mobility and access to catalytic sites. mdpi.comresearchgate.net

DFT calculations have further supported proposed mechanisms for the electrochemical reductive cleavage of BPE. rsc.org These calculations are consistent with experimental observations and help to build a comprehensive picture of the reaction pathway, including the interaction of BPE with the catalyst surface and the role of hydrogen in the cleavage process. rsc.org

Table 1: Computational Methods in this compound Research

| Computational Method | Application in BPE Research | Key Findings |

| Density Functional Theory (DFT) | Elucidation of C-O bond cleavage mechanisms. pnnl.gov | Supports different mechanisms in aqueous (hydrolysis) and apolar (radical) phases. pnnl.gov |

| 2D Potential Energy Surface (PES) | Investigation of BPE interaction with catalyst surfaces. mdpi.comresearchgate.net | Revealed weak interactions with certain catalysts, promoting molecular mobility. mdpi.comresearchgate.net |

| Gaussian09 Software | Preparation of input files and visualization of results for computational studies. mdpi.com | Used to survey the 2D-PES of BPE. mdpi.com |

Spectroscopic Techniques in Mechanistic Analysis

Spectroscopic methods are vital for the real-time observation and characterization of reactants, intermediates, and products in chemical reactions, providing direct evidence for proposed mechanisms. solubilityofthings.comsolubilityofthings.commt.com Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed. solubilityofthings.comigi-global.com

In the study of this compound, spectroscopic techniques have been used to monitor the reaction progress and identify key species. For example, in-situ FTIR spectroscopy allows for the tracking of reaction species under actual reaction conditions, helping to identify transient intermediates that are crucial clues to the reaction mechanism. mt.com

One study utilized a combination of neutron scattering and computational studies to investigate the vibrational spectra of BPE. mdpi.com The infrared spectra of BPE were calculated for different conformers and compared with experimental data to confirm the ground state structure. mdpi.com This detailed vibrational analysis is essential for understanding how BPE interacts with its environment, such as a catalyst surface.

Electrochemical studies combined with spectroscopic analysis have also shed light on the fragmentation of BPE radical anions. unige.ch Electron Paramagnetic Resonance (EPR) spectroscopy was used to study the radical anion of a BPE derivative, providing insights into its stability and fragmentation pathways. unige.ch Furthermore, headspace solid-phase micro-extraction (SPME) gas chromatography-mass spectrometry (GC-MS) has been used to analyze the products of electrochemical oxidation of BPE, helping to distinguish between different reaction mechanisms. researchgate.net

Table 2: Spectroscopic Techniques in this compound Analysis

| Spectroscopic Technique | Application in BPE Research | Information Obtained |

| Infrared (IR) Spectroscopy | Analysis of functional group changes and vibrational spectra. mdpi.comsolubilityofthings.comigi-global.com | Provides information on molecular structure and bonding. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Real-time monitoring of reactions. solubilityofthings.comsolubilityofthings.comigi-global.com | Tracks changes in chemical shifts to identify reactants, intermediates, and products. igi-global.com |

| Mass Spectrometry (MS) | Analysis of reaction products. solubilityofthings.comresearchgate.net | Identifies and quantifies the compounds formed during a reaction. researchgate.net |

| Electron Paramagnetic Resonance (EPR) | Study of radical anions. unige.ch | Provides information on the structure and stability of radical species. unige.ch |

| Neutron Scattering | Investigation of vibrational spectra. mdpi.com | Complements IR spectroscopy to provide a comprehensive vibrational analysis. mdpi.com |

Advanced Characterization Techniques in Benzyl Phenyl Ether Research

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopy is a key tool for investigating benzyl (B1604629) phenyl ether. By analyzing how the molecule interacts with electromagnetic radiation, researchers can deduce its structural features and observe its transformations during chemical processes.

Infrared (IR) spectroscopy is a powerful method for studying how benzyl phenyl ether (BPE) adsorbs onto catalyst surfaces. mdpi.com This technique probes the vibrational modes of molecules, which are sensitive to their chemical environment. nsf.gov

In research on the hydrogenolysis of BPE, a model reaction for breaking down lignin (B12514952), IR spectroscopy has been used to analyze the interaction between BPE and NiMo-pillared clay catalysts. mdpi.comresearchgate.net By comparing the IR spectra of the catalyst before and after BPE is introduced, scientists can identify how BPE binds to the catalyst surface. For instance, studies have shown that BPE can be weakly adsorbed through van der Waals forces or hydrogen bonding on sulfided catalysts (NiMoPS), or more strongly chemisorbed via covalent bonds on reduced catalysts (NiMoPR). mdpi.comresearchgate.net This difference in adsorption strength, revealed by IR spectroscopy, helps explain why the sulfided catalyst is more effective in breaking the ether linkage of BPE. mdpi.comresearchgate.net

In-situ IR spectroscopy has also been employed to monitor the changes in BPE as it is heated. For example, when a BPE analogue was attached to mesoporous silica (B1680970) (SBA-15) and heated, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) showed a red-shift in the aromatic C-H stretching bands. osti.gov This shift indicates an interaction between the toluene (B28343) part of the molecule and the hydroxyl groups on the silica surface, a phenomenon that persists up to the temperature where the ether bond breaks. osti.gov

The table below summarizes key IR spectral data used in the study of BPE adsorption.

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance in BPE Adsorption Studies |

| Aromatic C-H Stretch | ~3100-3000 | Indicates interaction of the aromatic rings with the catalyst surface, such as the red-shift observed with SBA-15. osti.gov |

| Aliphatic C-H Stretch | ~3000-2800 | Monitors the state of the benzylic CH₂ group. |

| Aromatic C-C Ring Stretch | ~1600 | Changes in this band can signal alterations to the phenyl rings upon adsorption or reaction. osti.gov |

This table provides an interactive summary of key infrared spectral regions and their relevance in studying the surface interactions of this compound.

Neutron scattering techniques, including Inelastic Neutron Scattering (INS) and Quasielastic Neutron Scattering (QENS), are powerful for probing the structure and dynamics of materials at a molecular level. researchgate.netepj-conferences.org These methods are particularly valuable in studying the interactions of this compound (BPE) on catalyst surfaces due to the high sensitivity of neutrons to hydrogen. researchgate.net

In the context of BPE hydrogenolysis over NiMo-pillared clay catalysts, both INS and QENS have been employed to understand the vibrational modes and the nature of BPE's interaction with the catalyst. mdpi.comresearchgate.net INS provides information about the vibrational spectra of the adsorbed BPE, which can be compared with computational models to determine the conformation and binding of the molecule on the surface. mdpi.comresearchgate.net For example, INS studies, in conjunction with calculations, have helped to confirm that the Cₛ conformer of BPE is the ground state. mdpi.com

QENS, on the other hand, provides insights into the diffusive motions of the adsorbed molecules. Research has shown that BPE is weakly adsorbed on sulfided NiMo catalysts, allowing for higher mobility and diffusion to the active catalytic sites. This increased mobility, observed through QENS, is linked to the higher catalytic activity for the cleavage of the ether bond. mdpi.comresearchgate.net In contrast, on reduced NiMo catalysts, BPE is strongly chemisorbed, leading to lower mobility and reduced catalytic activity. mdpi.comresearchgate.net

These neutron scattering experiments are often performed at specialized facilities like the ISIS Neutron and Muon Source. mdpi.com The combination of INS and QENS provides a comprehensive picture of both the static structure and the dynamic behavior of BPE on a catalyst surface, which is crucial for understanding the reaction mechanism. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the reaction mechanisms of this compound (BPE), particularly in processes like hydrogenolysis. acs.org Operando Magic Angle Spinning (MAS) NMR studies, which allow for the monitoring of reactions under high temperature and pressure conditions, have provided detailed insights into the chemical transformations of BPE. acs.orgresearchgate.net

By using ¹³C-labeled BPE, researchers can track the formation of products such as toluene and phenol (B47542) in real-time. nsf.govacs.orgresearchgate.net These studies have revealed the kinetic profiles of the reaction, showing how the concentrations of reactants and products change over time. nsf.govacs.org For instance, in the hydrogenolysis of BPE catalyzed by Ni/γ-Al₂O₃, operando NMR has shown the formation of not only the primary products but also secondary products from hydrogenation and etherification. acs.org

These advanced NMR techniques are ideal for studying multiphase systems, such as those involving a solid catalyst and liquid or supercritical reactants. acs.org The ability to collect both ¹H and ¹³C spectra during the reaction provides a comprehensive view of the changes occurring, helping to build a detailed mechanistic picture of the BPE cleavage process. acs.orgresearchgate.net

One-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the structural confirmation of this compound and its derivatives. emerypharma.comugm.ac.id These techniques provide precise information about the chemical environment of each proton and carbon atom in the molecule. bhu.ac.in

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons on both the benzyl and phenyl rings, as well as a singlet for the benzylic methylene (B1212753) (CH₂) protons. chemicalbook.com Similarly, the ¹³C NMR spectrum displays distinct resonances for each carbon atom, with the chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, or ether-linked). bhu.ac.in The conformation of related molecules, like calixarenes which also contain methylene bridges between phenyl rings, can often be deduced from the ¹³C chemical shift of these bridging carbons. researchgate.net

In mechanistic studies, 1D NMR is used to identify the products of BPE reactions. For example, in hydrogenolysis studies, the appearance of new signals corresponding to toluene and phenol confirms the cleavage of the C-O ether bond. acs.org Quantitative NMR can further be used to determine the yield of these products.

The table below presents typical chemical shifts for this compound in ¹H and ¹³C NMR.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~5.0 | ~70 |

| Phenyl C-O | - | ~158 |

| Benzyl C-O | - | ~137 |

| Aromatic C/H | ~6.9-7.4 | ~115-160 |

This interactive table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the key functional groups in this compound, aiding in its structural identification.

Two-dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) NMR spectroscopy is a powerful technique for the structural analysis of complex biopolymers like lignin, where this compound represents a key α-O-4 ether linkage. nih.govmdpi.com This method provides detailed correlation maps between directly bonded protons and carbons, allowing for the unambiguous identification of specific structural units and linkages within the lignin polymer. nih.govcolab.ws

In lignin research, 2D-HSQC-NMR has been instrumental in identifying and quantifying various inter-unit linkages, including β-O-4, β-β, and β-5, as well as lignin-carbohydrate complex (LCC) linkages like benzyl ethers and phenyl glycosides. nih.govresearchgate.netmdpi.comresearchgate.net The cross-peaks in the HSQC spectrum serve as fingerprints for these different structural motifs. nih.gov For instance, the signals corresponding to benzyl ether linkages in LCCs can be clearly observed and distinguished from other types of bonds. researchgate.netmdpi.comresearchgate.net

The development of quantitative 2D-HSQC methods has further enhanced its utility, enabling researchers to determine the frequency of different linkages in various lignin samples. nih.govmdpi.com This information is crucial for understanding how lignin structure varies between different plant sources and how it is altered during industrial processes like pulping or biorefining. nih.govcolab.ws The ability to track these changes in situ provides valuable insights into the efficiency of biomass processing. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used to detect and characterize species with unpaired electrons, such as radical anions. mdpi.comresearchgate.net In the study of this compound, EPR is particularly useful for investigating the formation and fragmentation of its radical anion, which is a key intermediate in certain chemical and electrochemical reduction processes. unige.ch

When this compound undergoes reduction, it can accept an electron to form a radical anion. EPR spectroscopy can provide detailed information about the electronic structure of this transient species by analyzing its hyperfine coupling constants. unige.ch These constants reveal how the unpaired electron is distributed across the molecule, which in turn influences the subsequent bond cleavage reactions. unige.chcanada.ca

Studies on substituted benzyl phenyl ethers have used EPR to compare the reactivity of different derivatives towards C-O bond cleavage. unige.ch For example, the presence of electron-withdrawing groups can significantly alter the spin distribution in the radical anion, directing the fragmentation pathway. unige.ch In some cases, the initially formed radicals are too reactive to be observed directly, so spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are used to form more stable radical adducts that can be readily detected by EPR. acs.org This technique has been applied to study the degradation of related aromatic ethers and sulfonates. acs.org In pyrolysis studies of BPE, EPR has been used to detect radicals formed at high temperatures, with g-values around 2.0035 indicating the nature of the radical species. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

1D NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

Microscopic and Surface Analysis

Microscopic and surface analysis techniques are indispensable for characterizing the catalysts used in this compound research. They reveal the physical and chemical properties of the catalyst surface, which are critical for its activity and selectivity.

High-Resolution Transmission Electron Microscopy (HRTEM) provides more detailed information about the catalyst structure at the nanoscale. In the case of the sulfided NiMo catalyst, HRTEM images were crucial for observing the dispersion of the active NiMoS₂ phase. mdpi.com The analysis allowed for the calculation of the average slab length and stacking layer number of the NiMoS₂ particles, which are important parameters for determining catalyst activity. mdpi.com For Pd/Fe₃O₄ nanofiber catalysts, TEM analysis confirmed the presence of highly dispersed, extremely small Pd particles, which were not detectable by X-ray diffraction. mdpi.com Likewise, TEM has been used to characterize the formation of dispersed, metallic, and spherical nickel nanoparticles on ZSM-5 supports. nih.govacs.org

The table below summarizes the findings from SEM and HRTEM analyses in selected studies.

| Catalyst | Analytical Technique | Key Findings |

| NiMo-Pillared Clay | SEM, EDX | Irregular porous structure; Uniform distribution of Ni, Mo, and S. mdpi.com |

| Sulfided NiMo-Pillared Clay | HRTEM | Dispersion of active NiMoS₂ phase; average slab length and stacking number determined. mdpi.com |

| Pd/Fe₃O₄ Nanofibers | TEM | Presence of extremely small, highly dispersed Pd particles. mdpi.com |

| Ni/ZSM-5 | TEM | Formation of dispersed, metallic, and spherical Ni nanoparticles. nih.govacs.org |

Similarly, for Ni/ZSM-5 catalysts, XRD was used to identify the crystalline structure of the support and the metallic phase. nih.govacs.org The patterns confirmed the MFI-type structure of the ZSM-5 zeolite and the presence of a cubic crystalline structure for metallic Ni. acs.org XRD analysis of a Pd/Ce-BTC MOF catalyst also confirmed its structure. Furthermore, XRD has been used to observe changes in the catalyst support during reactions, such as the amorphization of Al₂O₃ in a Pd/Al₂O₃ catalyst during mechanocatalytic milling. acs.org

The following table presents XRD findings for different catalysts used in this compound conversion.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the catalyst surface. For a Ni/Al₂O₃ catalyst, XPS was used to detect the valence states of surface Ni. rsc.org The analysis revealed the presence of both metallic Ni and Ni²⁺ species, indicating that most of the nickel nanoparticles on the surface were in an oxidized state, even though XRD results showed mainly metallic nickel in the bulk. rsc.org

In another study involving nanostructured NiO/SnO₂, XPS confirmed the presence of Sn, Ni, and O. amazonaws.com The O 1s spectra indicated the presence of lattice oxygen, oxygen adjacent to vacancies, and chemisorbed oxygen, confirming the existence of oxygen vacancies which are believed to play a role in the adsorption of this compound. amazonaws.com XPS has also been employed to determine the metal speciation of palladium in Pd-doped hydrotalcite catalysts and to analyze the elemental states in bimetallic PtO-SnS/AC catalysts. nsf.govresearchgate.net

Key findings from XPS analyses are highlighted in the table below.

| Catalyst | Analytical Technique | Key Findings |

| Ni/Al₂O₃ | XPS | Presence of both metallic Ni and Ni²⁺ on the surface. rsc.orgresearchgate.net |

| NiO/SnO₂ | XPS | Confirmed presence of Sn, Ni, O, and oxygen vacancies. amazonaws.com |

| Pd-doped Hydrotalcite | XPS | Determination of Pd metal speciation. nsf.gov |

| PtO-SnS/AC | XPS | Analysis of elemental states of platinum and tin. researchgate.net |

X-ray Diffraction (XRD) for Catalyst Characterization

Gas Chromatography and Mass Spectrometry for Product Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the primary method for the identification and quantification of products from the catalytic conversion of this compound. In a study using NiMo-pillared clay catalysts, the liquid products were extracted and analyzed by GC-MS to determine the product distribution. mdpi.com This allowed for the identification of eight different products resulting from various reaction pathways like transalkylation, recombination, hydrocracking, and hydrodeoxygenation. mdpi.com

Similarly, in the transfer hydrogenolysis of this compound over Pd-based catalysts, GC-MS was used to identify the reaction products. nsf.gov Quantitative analysis is often performed using a gas chromatograph with a flame ionization detector (GC-FID). acs.orgamazonaws.comrsc.org For instance, in the mechanocatalytic hydrogenolysis of BPE, GC-FID was used to determine the yields, conversions, and carbon efficiencies of the main products, toluene and phenol. acs.org The progress of the reaction and product quantification over a Pd/Ce-BTC MOF catalyst was monitored using GC and the products were confirmed by GC-MS. Kinetic profiles for BPE hydrogenolysis have also been generated by analyzing product concentrations measured by GC-FID. mdpi.com

Adsorption Studies and Surface Chemistry

Understanding the interaction between this compound and the catalyst surface is crucial for elucidating reaction mechanisms. Adsorption studies provide insight into how the reactant molecules bind to the catalyst. For NiMo-pillared clay catalysts, a combination of neutron scattering and computational studies was used to investigate the adsorption of BPE. mdpi.com The results suggested that BPE is weakly adsorbed on the sulfided catalyst (NiMoPS) and the clay support via van der Waals or H-bonding interactions, but it is strongly chemisorbed on the reduced catalyst (NiMoPR) through covalent bonding. mdpi.comresearchgate.net This difference in adsorption strength was linked to the higher catalytic activity of the sulfided form, as weakly adsorbed BPE has higher mobility to reach the catalytic sites. mdpi.comresearchgate.net

In another study, the adsorption of phenolic products on the catalyst support was investigated. It was suggested that the phenolic moiety from BPE remained chemisorbed on alumina (B75360) and silica supports as phenolates. acs.org Pyridine adsorption followed by IR spectroscopy was used to determine the concentration of Lewis acid sites, which are the preferred binding sites for these species. acs.org Theoretical studies have also suggested that oxygen vacancies on the surface of a NiO/SnO₂ catalyst facilitate the adsorption of this compound. amazonaws.com

Applications and Emerging Research Directions

Role in Biomass Valorization and Lignin (B12514952) Depolymerization

Benzyl (B1604629) phenyl ether (BPE) is extensively utilized as a model compound in research focused on the valorization of lignin, a complex aromatic polymer that is a primary component of lignocellulosic biomass. mdpi.com Lignin is the most abundant source of renewable aromatics on Earth, and its efficient depolymerization is a critical step in producing valuable biofuels and chemicals. nih.govbohrium.com The α-O-4 (alpha-O-4) ether linkage, represented by BPE, is a primary target in these efforts due to its relatively low bond dissociation energy compared to other linkages within the lignin structure. mdpi.com

The catalytic hydrogenolysis of BPE is a key technology for lignin valorization, aiming to selectively break down the polymer into its constituent aromatic monomers. mdpi.com This process is fundamental to the development of sustainable biorefineries that can convert biomass into a range of commercial products. bohrium.com

The cleavage of the C-O bond in benzyl phenyl ether is a crucial reaction for producing biofuels and aromatic chemicals from lignin. mdpi.com The primary products of BPE hydrogenolysis are typically toluene (B28343) and phenol (B47542), which are valuable platform chemicals. mdpi.combohrium.commdpi.com These aromatic compounds can be used as fuel additives or as precursors for the synthesis of other chemicals. google.com

Research has demonstrated that under specific catalytic conditions, BPE can be completely converted with high selectivity to these desired monomers. mdpi.combohrium.com For instance, the catalytic transfer hydrogenolysis of BPE using a Pd/Fe3O4 catalyst and 2-propanol as a hydrogen donor resulted in the complete conversion to phenol and toluene at 240 °C. rsc.org This process avoids the need for high-pressure molecular hydrogen, offering a potentially safer and more economical route for biofuel production. rsc.orgmdpi.com

Various strategies are being explored for the efficient conversion of this compound as a lignin model compound. researchgate.net These approaches primarily focus on the catalytic cleavage of the α-O-4 ether bond under different reaction conditions.

One prominent strategy is catalytic hydrogenolysis , which involves the use of a catalyst and a hydrogen source to break the C-O bond. mdpi.com Both noble metal catalysts (e.g., Pd, Pt, Ru) and more abundant transition metal catalysts (e.g., Ni) have been investigated. mdpi.comacs.org For example, nickel-molybdenum (B8610338) (NiMo) catalysts have shown high activity and selectivity in the solvent-free hydrogenolysis of BPE, producing an equimolar mixture of toluene and phenol. mdpi.com

Mechanocatalysis is an emerging solvent-free approach that uses mechanical energy, such as ball milling, to drive chemical reactions at room temperature. rsc.org This method has been successfully applied to the hydrogenolysis of BPE over supported nickel and palladium catalysts, achieving high conversion rates and demonstrating a green alternative to traditional solvent-based methods. nih.govrsc.org

Electrochemical reductive cleavage offers another promising route. A highly selective electrochemical method has been developed to cleave the benzylic C–O bond of BPE at room temperature and ambient pressure using nickel foam electrodes. rsc.org This technique provides an economical and environmentally friendly alternative to methods requiring high temperatures and pressures. rsc.org

Solvolysis in supercritical fluids, such as ethanol (B145695) or water, is also an effective strategy. mdpi.comrsc.orgresearchgate.net These methods can achieve high conversion of BPE to monomeric aromatic products. The addition of high-pressure carbon dioxide to an aqueous ethanol solution has been shown to enhance the initial solvolysis rate of BPE and suppress side reactions. rsc.org

Finally, catalytic transfer hydrogenolysis (CTH) utilizes a hydrogen donor solvent, like 2-propanol, to provide the necessary hydrogen for the reaction, thereby avoiding the direct use of gaseous hydrogen. rsc.orgmdpi.com This has been shown to be effective with catalysts like Pd/Fe3O4. rsc.org

These diverse strategies underscore the active research and development aimed at optimizing the conversion of lignin model compounds like this compound into valuable products.

Production of Biofuels and Aromatic Chemicals

Catalysis and Reaction Engineering

The development of efficient catalysts and a thorough understanding of reaction kinetics are central to the industrial viability of converting this compound, and by extension lignin, into valuable chemicals.

Significant research efforts are directed towards creating novel heterogeneous catalysts that are active, selective, stable, and cost-effective for the hydrogenolysis of this compound. bohrium.com While noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on various materials (e.g., carbon, alumina (B75360), silica) have demonstrated high efficacy in cleaving the C-O bond in BPE, their high cost is a major drawback for large-scale applications. mdpi.commdpi.comacs.org

Consequently, there is a strong focus on developing catalysts based on more abundant and less expensive transition metals, such as nickel (Ni). bohrium.comacs.orgrsc.orgdigitellinc.com Nickel-based catalysts have shown considerable promise. For example, Ni supported on ZSM-5 has been studied for the high-temperature cleavage of the ether bond in BPE. acs.org Nickel-molybdenum (NiMo) catalysts supported on pillared clay have also proven to be highly active and selective for BPE hydrogenolysis. mdpi.comresearchgate.net The sulfided form of the NiMo catalyst, in particular, demonstrated superior performance, yielding an equimolar mixture of toluene and phenol. mdpi.com

Mechanocatalysis has opened up new avenues for catalyst application, where the mechanical action of ball milling can activate nickel catalysts, eliminating the need for a separate thermal activation step. rsc.org Supported nickel catalysts have been shown to be effective in the mechanocatalytic hydrogenolysis of BPE, with the reaction network closely mirroring that of solution-based reactions. rsc.orgdigitellinc.com

Another innovative approach involves the use of bimetallic catalysts, such as Pd-Fe, which can offer synergistic effects. rsc.org Pd/Fe3O4 nanofibers have been synthesized and found to be efficient for the catalytic transfer hydrogenolysis of BPE, with the added benefit of being magnetically recoverable. mdpi.com

Electrocatalysis represents a frontier in this field, with studies demonstrating the use of Ni foam as a highly selective electrode for the reductive cleavage of BPE at ambient conditions. rsc.org The addition of Ni(II) salts in a divided cell setup further enhanced the yields of toluene and phenol. rsc.org

The choice of support material also plays a crucial role in the catalyst's performance by influencing metal dispersion, acidity, and stability. bohrium.com Supports like activated carbon, zeolites, and various metal oxides are being actively investigated to optimize catalyst design for lignin valorization. bohrium.commdpi.comacs.org

Table 1: Overview of Selected Heterogeneous Catalysts for this compound (BPE) Conversion

| Catalyst | Support | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| NiMo | Pillared Clay | Hydrogenolysis | Sulfided form (NiMoPS) showed high activity and selectivity to toluene and phenol. | mdpi.com |

| Pd | Fe3O4 | Transfer Hydrogenolysis | Complete conversion to phenol and toluene at 240 °C using 2-propanol as H-donor. | rsc.org |

| Ni | Silica-Alumina | Mechanocatalysis | 99% conversion within 120 minutes via ball milling in a hydrogen environment. | digitellinc.com |

| Pd | Carbon | Hydrogenolysis | Demonstrated the highest yield of target products in supercritical ethanol. | mdpi.com |

| Ni Foam | - | Electrochemical Reduction | Nearly complete conversion to toluene and phenol at room temperature and ambient pressure. | rsc.org |

Understanding the reaction kinetics of this compound conversion is essential for optimizing reactor design and process conditions. Kinetic modeling helps in elucidating reaction pathways, determining rate-limiting steps, and predicting product distribution under various conditions.

Studies on the solvolysis of BPE in aqueous ethanol under high-pressure carbon dioxide have revealed that the reaction proceeds to form monoaromatics like benzyl ethyl ether, benzyl alcohol, and phenol. rsc.org The addition of CO2 was found to enhance the initial solvolysis rate while suppressing the side reaction of hydrogenolysis to toluene. rsc.org The molar fraction of ethanol in the aqueous solution was identified as a key factor influencing the reaction, with the highest monoaromatic yield achieved in a 2:1 water-to-ethanol volume ratio at 598 K. rsc.org

The development of comprehensive kinetic models for catalytic systems is a complex but crucial area of research. bohrium.com These models need to account for factors such as the catalyst type, reaction temperature, pressure, and solvent effects. For instance, in the hydrogenolysis of BPE over NiMo-pillared clay catalysts, it was observed that strong acid sites on the sulfided catalyst (NiMoPS) led to higher selectivity towards the desired hydrogenolysis products. mdpi.com In contrast, the reduced form (NiMoPR) produced non-equimolar amounts of toluene and phenol, suggesting different reaction pathways or rates. mdpi.com

Further research is needed to develop robust kinetic models that can accurately predict the behavior of different catalytic systems for BPE conversion, which will be instrumental in scaling up these processes for industrial applications.

Development of Novel Heterogeneous Catalysts

Biological and Biomedical Research

While the primary focus of research on this compound is in the field of chemical engineering and biomass valorization, its properties and reactions can also be relevant to biological and biomedical contexts. As a model for the α-O-4 linkage in lignin, understanding its cleavage is pertinent to the biological degradation of lignin by microorganisms, a key process in the natural carbon cycle.

There is also emerging interest in the electrochemical oxidation of BPE as a model for lignin depolymerization, which can be studied using chemometric techniques to analyze the complex reaction pathways. scilit.com Although direct applications in biomedical research are not widely documented, the study of ether cleavage is fundamental in biochemistry, as ether linkages are present in various biological molecules. The insights gained from the catalytic and electrochemical cleavage of BPE could potentially inform research into enzymatic or biomimetic systems for breaking down complex organic structures.

Antimicrobial Activities of this compound Derivatives

Derivatives of this compound have been a subject of research for their potential as antimicrobial agents. researchgate.netresearchgate.net These compounds, which feature a benzyl group linked to a phenyl group via an ether bond, serve as a scaffold for developing new therapeutic agents. researchgate.netnih.gov Research has focused on synthesizing and evaluating various derivatives for their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and protozoa. researchgate.netnih.gov

A number of studies have synthesized novel series of phenyl- and benzimidazole-substituted benzyl ethers and evaluated them for in vitro antibacterial and antifungal activity. researchgate.netnih.gov These compounds have been tested against both Gram-positive and Gram-negative bacterial strains as well as fungal species. researchgate.net

In one study, novel phenyl- and benzimidazole-substituted benzyl ethers showed moderate to excellent activity against various bacterial and fungal strains. researchgate.net Specifically, compound 6g from this series demonstrated the most potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/mL against Staphylococcus aureus and 6.25 µg/mL against Methicillin-resistant S. aureus (MRSA). nih.gov Another series of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]-benzoxazole derivatives also exhibited a broad spectrum of antimicrobial activity. esisresearch.org Compound 9 from this series, 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole, was particularly effective against Candida glabrata, showing activity equal to the standard drug miconazole (B906) with a MIC value of 3.12 µg/mL. esisresearch.org

Similarly, a series of benzyl guanidine (B92328) derivatives was designed and tested against S. aureus and Escherichia coli. mdpi.com The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (compound 9m) was identified as the most potent, with MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com These findings highlight the potential of modifying the this compound structure to develop effective antibacterial and antifungal agents. nih.govmdpi.com

Table 1: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Source |

| Phenyl- and benzimidazole-substituted benzyl ether (6g) | Staphylococcus aureus | 3.12 | nih.gov |

| Phenyl- and benzimidazole-substituted benzyl ether (6g) | MRSA | 6.25 | nih.gov |

| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole (9) | Candida glabrata | 3.12 | esisresearch.org |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | Staphylococcus aureus | 0.5 | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | Escherichia coli | 1.0 | mdpi.com |

Cationic this compound derivatives have been extensively investigated for their potential in developing new antiprotozoal drugs. researchgate.netmdpi.com Researchers have synthesized and tested numerous derivatives for in vitro and in vivo activity against parasites such as Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis), Plasmodium falciparum (the parasite responsible for malaria), and Leishmania donovani (which causes leishmaniasis). nih.gov

A large series of 62 cationic this compound derivatives, including 36 amidines and 26 prodrugs, were prepared and assayed. nih.gov Several of these compounds showed extremely potent activity. For instance, compounds 80a–c were identified as powerful inhibitors of P. falciparum, with IC50 values of 0.006, 0.004, and 0.006 µM, respectively. mdpi.com Against T. b. rhodesiense, 3-Amidinobenzyl 4-amidino-2-iodo-6-methoxyphenyl ether dihydrochloride (B599025) (compound 55) and seven other analogues displayed IC50 values below 10 nM. nih.gov

Furthermore, some this compound derivatives have shown significant antileishmanial activity. mdpi.com Compounds 43b, 43d, and 43e were more potent against L. donovani than the standard drug pentamidine, with IC50 values of 1.6 µM, 1.27 µM, and 1.39 µM, respectively, compared to pentamidine's 1.84 µM. researchgate.netmdpi.com These results underscore the promise of this compound derivatives as a versatile scaffold for creating broad-spectrum antiprotozoal agents. nih.gov

Table 2: Antiprotozoal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism | Activity (IC50) | Source |

| Cationic this compound (80a) | Plasmodium falciparum | 0.006 µM | mdpi.com |

| Cationic this compound (80b) | Plasmodium falciparum | 0.004 µM | mdpi.com |

| Cationic this compound (80c) | Plasmodium falciparum | 0.006 µM | mdpi.com |

| 3-Amidinobenzyl 4-amidino-2-iodo-6-methoxyphenyl ether dihydrochloride (55) | Trypanosoma brucei rhodesiense | 3.0 nM | nih.gov |

| This compound derivative (43d) | Leishmania donovani | 1.27 µM | researchgate.netmdpi.com |

| This compound derivative (43e) | Leishmania donovani | 1.39 µM | researchgate.netmdpi.com |

| Pentamidine (Standard Drug) | Leishmania donovani | 1.84 µM | researchgate.netmdpi.com |

Antibacterial and Antifungal Efficacy

Antifouling Activities of Phenyl Ether Derivatives

Marine biofouling poses significant economic and ecological challenges, and phenyl ether derivatives isolated from marine organisms are emerging as a promising source of environmentally friendly antifouling agents. scispace.comnih.gov Studies have evaluated natural and synthesized phenyl ether derivatives for their ability to inhibit the settlement of barnacle cyprids, a standard measure for antifouling activity. nih.govresearchgate.net

Research on secondary metabolites from marine invertebrates and their symbiotic fungi has identified several phenyl ether derivatives with potent anti-larval settlement properties. scispace.comnih.gov In one study, five such derivatives exhibited strong activity against the barnacle Balanus (Amphibalanus) amphitrite, with EC50 values below 3.05 µM and high safety ratios (LC50/EC50 > 15). scispace.comnih.gov Structure-activity relationship (SAR) analysis revealed that adding acetoxy groups and bromine atoms to the phenyl ether structure significantly enhances antifouling efficacy. scispace.comnih.gov The polybrominated diphenyl ether derivative, 2, 4, 6, 2′, 4′, 6′-hexabromo-diorcinol, was highlighted as a particularly promising candidate. scispace.comnih.gov

Similarly, phenyl ethers from a marine-derived fungus, Aspergillus sp., and their synthetic derivatives showed moderate to strong antifouling activity, with EC50 values of 14.11 µg/mL or lower. mdpi.com Synthetic derivatives, in particular, demonstrated potent activity, with some EC50 values being lower than the commercial antifoulant Sea-Nine 211™, indicating their potential for practical applications. mdpi.com

Table 3: Antifouling Activity of Selected Phenyl Ether Derivatives Against B. amphitrite

| Compound/Derivative | Activity (EC50) | Source |

| Phenyl ether derivative (9) | < 3.05 µM | scispace.com |

| Phenyl ether derivative (11) | < 3.05 µM | scispace.com |

| 2, 4, 6, 2′, 4′, 6′-hexabromo-diorcinol (13) | < 3.05 µM | scispace.comnih.gov |

| Phenyl ether derivative (14) | < 3.05 µM | scispace.com |

| Phenyl ether derivative (15) | < 3.05 µM | scispace.com |

| Synthetic phenyl ether derivatives (26–30) | ≤ 0.96 µg/mL | mdpi.com |

| Talaromycin C (3) | 2.2 µg/mL | nih.gov |

| Known analog (5) | 3.5 µg/mL | nih.gov |

| Known analog (8) | 4.8 µg/mL | nih.gov |

| Known analog (9) | 4.5 µg/mL | nih.gov |

Enzymatic Transformations involving this compound Structures

The this compound linkage is a key structural motif, notably the α-O-4 linkage, found in lignin, a complex polymer in plant cell walls. mdpi.comresearchgate.net The cleavage and transformation of this bond are central to lignin depolymerization and have been studied using this compound (BPE) as a model compound. mdpi.comnih.gov A crucial enzyme in this context is Phenylcoumaran benzylic ether reductase (PCBER).

Phenylcoumaran benzylic ether reductase (PCBER) is an NADPH-dependent oxidoreductase that plays a vital role in the biosynthesis of lignans (B1203133) and in lignin metabolism. uniprot.orgontosight.ai It catalyzes the reduction of the benzylic ether bond in phenylcoumaran structures, which are formed by the oxidative coupling of monolignols. ontosight.airesearchgate.net The enzyme specifically reduces the 8–5'-linked phenylcoumaran benzylic ethers. researchgate.net For example, PCBER converts dehydrodiconiferyl alcohol into isodihydrodehydrodiconiferyl alcohol. uniprot.orgebi.ac.uk

PCBER is one of the most abundant proteins found in the secondary xylem of poplar trees, where active lignification occurs. researchgate.netnih.gov Metabolite profiling of poplar trees with reduced PCBER expression confirmed the enzyme's in vivo substrate and product, identifying the substrate as a hexosylated 8-5-coupling product of sinapyl alcohol and guaiacylglycerol (B1216834) and the product as its benzyl-reduced form. nih.govnih.gov This enzymatic activity is crucial for regulating the composition of lignin and for producing specific neolignans. ontosight.ai

Beyond its role in lignin and lignan (B3055560) biosynthesis, PCBER is significantly involved in protecting plants against oxidative stress. researchgate.netnih.gov The enzyme reduces phenylpropanoid dimers, which are products of oxidative coupling, to form potent antioxidants. nih.govnih.gov This function helps to mitigate the oxidative damage that can occur during processes like lignification. researchgate.net

Phenylcoumaran Benzylic Ether Reductase (PCBER) Activity

Environmental Chemistry and Fate

This compound, often utilized as a model compound for the α-O-4 ether linkage in lignin, has been the subject of various studies to understand its behavior and destiny in the environment. Its degradation and transformation are crucial for assessing the environmental impact of lignin-derived compounds and for developing bioremediation strategies.

Degradation in Environmental Systems

The degradation of this compound in the environment can occur through several mechanisms, including microbial degradation, photodegradation, and catalytic degradation.

Microbial Degradation: Several microbial species have been shown to degrade this compound and its derivatives. For instance, ruminal microbes have demonstrated the ability to cleave the benzyl ether bonds in lignin model compounds under anaerobic conditions, suggesting a potential pathway for its breakdown in natural environments like the gut of herbivores. oup.comnih.gov Both bacteria and fungi appear to be involved in this process. oup.com Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures, can degrade dibenzyl ether, a related compound, to benzoic acid. nih.gov The initial step in the microbial degradation of such ethers often involves the oxidation of a Cα-methylene group. nih.gov While some microbes can utilize these compounds as a sole carbon and energy source, the degradation of this compound itself by specific strains has been less commonly reported. nih.gov

Photodegradation: Sunlight can play a significant role in the transformation of this compound in aquatic environments. The photodegradation of mandestrobin, a fungicide containing a this compound moiety, has been studied in detail. nih.govnih.gov These studies show that direct photolysis proceeds primarily through the homolytic cleavage of the this compound bond. nih.govnih.gov This cleavage can lead to the formation of various degradation products, including intramolecular rearrangement isomers and, eventually, mineralization to carbon dioxide. nih.gov The presence of substances like humic acids in water can influence the photodegradation process, for example, by promoting the formation of benzyl alcohol derivatives through photosensitized generation of hydroxyl radicals. nih.gov

Catalytic Degradation: The degradation of this compound can be significantly enhanced by the presence of catalysts. In the absence of a catalyst, the cleavage of the C-O bond in water can occur via hydrolysis at elevated temperatures, forming phenol and benzyl alcohol. science.gov However, the introduction of catalysts such as zeolites (e.g., HZSM-5) can markedly increase the rates of both hydrolysis and subsequent alkylation reactions. science.gov Various metal-based catalysts, including those with nickel and molybdenum, have been investigated for the hydrogenolysis of this compound, which involves the cleavage of the ether bond with the addition of hydrogen. mdpi.com For instance, NiMo-pillared clay catalysts have been shown to effectively convert this compound into toluene and phenol. mdpi.com The efficiency and selectivity of these catalytic processes are influenced by factors such as the catalyst composition, reaction temperature, and pressure. acs.orgnih.gov

Environmental Transformation Pathways

The transformation of this compound in the environment leads to a variety of products, depending on the degradation pathway.

Under hydrolytic conditions , as found in superheated water, this compound can decompose to form phenol and benzyl alcohol. science.govfishersci.nl These intermediates can then undergo further reactions, such as alkylation, to produce benzylphenols. science.gov

In catalytic hydrogenolysis , the primary transformation pathway involves the cleavage of the Caliphatic-O bond, yielding toluene and phenol as the main products. mdpi.comacs.org Further hydrogenation of phenol can lead to the formation of cyclohexanol (B46403) and cyclohexane. rsc.org The reaction pathway can be influenced by the catalyst's properties, such as its acidity. For example, strong acid sites on a catalyst can promote the formation of monomeric aromatic compounds. mdpi.com

Photochemical transformations can be more complex. The photo-Claisen rearrangement is a notable pathway for this compound derivatives, leading to the formation of benzylphenols. fishersci.nl This rearrangement can occur in different environments, including in cation-exchanged zeolites and polyethylenes. fishersci.nl In aqueous systems, photolysis can lead to a variety of products, including those resulting from radical recombination within a solvent cage. nih.gov

A summary of the primary degradation products of this compound under different conditions is presented in the table below.

| Degradation Condition | Primary Transformation Products | Reference |

| Hydrolysis (superheated water) | Phenol, Benzyl alcohol, Benzylphenols | science.govfishersci.nl |

| Catalytic Hydrogenolysis | Toluene, Phenol, Cyclohexanol | mdpi.comacs.orgrsc.org |

| Photodegradation | Benzylphenols (via photo-Claisen rearrangement), Benzyl alcohol | nih.govfishersci.nl |

| Microbial Degradation | Benzoic acid (from related dibenzyl ether) | nih.gov |

Potential in Materials Science

While extensively used as a model compound in lignin chemistry to understand degradation and catalytic processes, this compound and its derivatives also hold potential for applications in materials science. fishersci.nlthermofisher.com

One area of application is in the development of heat-resistant polymers . Di-p-ethynyl-substituted this compound monomers have been synthesized and characterized for their potential to form highly cross-linked, thermally stable resins. acs.orgacs.orgacs.org These monomers can be polymerized at elevated temperatures to yield materials with high glass transition temperatures (Tg), making them suitable as matrices for high-temperature composites. acs.org The flexible this compound linkage in the polymer backbone is expected to impart good adhesion and reduce brittleness in the final cured resin. acs.org

Furthermore, benzyl ether-type phenol resins are utilized as binders in the foundry industry for the production of molds and cores for metal casting. google.com These binders, which can contain free phenol and hydroxybenzyl alcohols, are reacted with isocyanate compounds to form strong, heat-resistant materials capable of withstanding the high temperatures of molten metal. google.com

The ability of the benzyl ether bond to be cleaved under specific conditions has also been exploited in the design of self-immolative polymers . These are polymers that can depolymerize from head-to-tail in response to a specific trigger. Poly(benzyl ether)s with a labile end-cap have been synthesized, which can be triggered to depolymerize, for example, by the addition of a fluoride (B91410) source. researchgate.net This property could be harnessed for applications in drug delivery, sensors, or recyclable materials.

Future Research Perspectives and Challenges

The future of research on this compound is likely to focus on enhancing its sustainability profile and leveraging advanced computational tools to deepen the understanding of its chemical behavior.

Sustainable and Green Chemistry Approaches

A significant research direction is the development of more sustainable and environmentally friendly methods for both the synthesis and degradation of this compound. This aligns with the broader goals of green chemistry to reduce waste, use renewable feedstocks, and employ less hazardous substances.

Green Synthesis: Traditional syntheses of ethers often involve harsh reagents and solvents. Research into greener synthetic routes is ongoing. For example, one-pot procedures using more benign reagents and water as a solvent have been reported for the synthesis of this compound. researchgate.net

Catalytic Valorization: As a model for lignin, the catalytic conversion of this compound into valuable aromatic chemicals is a key area of research. The focus is on developing efficient and selective catalysts that can operate under milder conditions. Mechanocatalysis, which uses mechanical energy (e.g., ball milling) to drive chemical reactions, has emerged as a promising solvent-free approach for the hydrogenolysis of this compound at room temperature. rsc.org This method avoids the need for high temperatures and pressures, as well as large quantities of organic solvents, which are common in conventional catalytic processes. rsc.org The use of earth-abundant and inexpensive metals like nickel in these catalysts further enhances their sustainability. rsc.org

Multiscale Modeling and Experimental Validation

Computational modeling, from the quantum mechanical to the macroscopic scale, offers powerful tools to investigate the reaction mechanisms and dynamics of this compound.

Quantum Mechanics (QM) and Molecular Mechanics (MM): QM/MM free energy simulations can be employed to elucidate the mechanisms of bond cleavage in this compound. science.gov Density Functional Theory (DFT) calculations have been used to support proposed mechanistic routes for its electrochemical reductive cleavage, providing insights into the interaction of the molecule with catalyst surfaces. rsc.orgresearchgate.net These calculations can help in understanding the role of different catalyst sites and in designing more efficient catalysts.

Molecular Dynamics (MD) Simulations: MD simulations are valuable for studying the conformational behavior and dynamics of molecules containing benzyl ether linkages. For instance, MD simulations have been used to investigate the internal structure and morphology of poly(benzyl ether) dendrimers in solution, providing information on their size, shape, and flexibility. koreascience.kr Such simulations can also be used to study the interaction of this compound with solvents and catalyst surfaces, complementing experimental techniques like neutron scattering. mdpi.comresearchgate.net

Challenges and Future Directions: A key challenge is to bridge the different scales of modeling to create a comprehensive picture of the processes involving this compound, from the electronic level of bond breaking to the macroscopic behavior in a reactor. The validation of these computational models with robust experimental data is crucial for their predictive power. Future research will likely involve a closer integration of multiscale modeling and experimental studies to accelerate the design of sustainable chemical processes and novel materials based on this compound and related structures.

Q & A

Q. What laboratory-scale synthesis methods are effective for producing benzyl phenyl ether, and how can reaction kinetics be analyzed?

this compound can be synthesized via phase-transfer catalysis (PTC) using phenol and benzyl chloride under basic conditions (e.g., NaOH) with tetrabutylammonium bromide as a catalyst. This method is suitable for undergraduate experiments, yielding results in ~1 hour. Reaction kinetics can be monitored using gas chromatography (GC), with analysis times under 15 minutes per injection . Alternative methods include palladium-catalyzed coupling of arylboronic acids with benzyl alcohols in water, utilizing H₂O₂ as a green oxidant .

Q. What products form during acid-catalyzed cleavage of BPE, and what mechanistic insights explain this reactivity?

Heating BPE with hydroiodic acid (HI) produces benzyl iodide and phenol via nucleophilic substitution at the benzyl carbon. The reaction proceeds through an SN2 mechanism, where the iodide ion attacks the less sterically hindered benzyl group, leaving a phenoxide intermediate that protonates to phenol .

Advanced Research Questions

Q. How is BPE used as a model compound in lignin depolymerization studies, and what analytical methods validate its reactivity?

BPE serves as a model for the α-O-4 ether linkage in lignin, a critical target in biomass valorization. Catalytic hydrogenolysis experiments using Pd-Ni nanoparticles on Ce-layered double hydroxides demonstrate selective C–O bond cleavage. Reactivity is validated via GC-MS and NMR, with product yields quantified to assess catalyst efficiency .

Q. What catalytic systems enable selective C–O bond cleavage in BPE under mild conditions, and how do support materials influence activity?

Pd supported on activated carbon (Pd/AC) achieves room-temperature cleavage of BPE into toluene and phenol with >90% selectivity. The activated carbon’s high surface area and mesoporous structure enhance metal dispersion and substrate adsorption. Comparative studies show Pd/AC outperforms homogeneous catalysts in stability and recyclability . Ionic liquids like [bmim][Br] paired with p-toluenesulfonic acid also facilitate cleavage via nucleophilic displacement, yielding phenols under solvent-free conditions .

Q. In photopharmacology, how is BPE incorporated into molecular photoswitches, and what structural modifications enhance light-responsive behavior?

BPE derivatives act as bioisosteres in azobenzene-based photoswitches. Terminal azologization of BPE’s benzyl group enables reversible isomerization between (E)- and (Z)-configurations under light. Structural tuning, such as electron-withdrawing substituents on the phenyl ring, improves photoswitching efficiency and binding affinity to biological targets like sirtuin inhibitors .

Q. What role do solvent systems and high-pressure CO₂ play in BPE solvolysis to monocyclic aromatics?

In high-temperature aqueous methanol under 17.7 MPa CO₂, BPE undergoes solvolysis to yield benzyl methyl ether (16.1%), benzyl alcohol, phenol, and toluene (70.7% total aromatics). CO₂ acts as a co-solvent, lowering the dielectric constant of water and enhancing methanol’s nucleophilicity. Optimal conditions (573 K, 1 h) maximize toluene yield via decarboxylation intermediates .

Q. How do transition metal catalysts like Pd(OAc)₂ enable green synthesis of BPE derivatives in aqueous media?

Pd(OAc)₂ catalyzes the coupling of arylboronic acids with benzyl alcohols in water, using H₂O₂ as a terminal oxidant. This method avoids organic solvents, achieving yields up to 85% with broad substrate scope. Mechanistic studies suggest a Pd⁰/PdII cycle, where H₂O₂ regenerates the active catalyst while oxidizing boronic acids to phenols .

Methodological Considerations

- Analytical Techniques : GC-MS for quantifying reaction products , XRD for catalyst characterization , and X-ray crystallography for elucidating photopharmacological binding modes .

- Safety Protocols : Use fume hoods for handling volatile reagents (e.g., benzyl chloride) , and review MSDS for ionic liquids and catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products